molecular formula C10H18O2 B6207846 5-tert-butyloxepan-2-one CAS No. 34680-83-6

5-tert-butyloxepan-2-one

Cat. No.: B6207846
CAS No.: 34680-83-6
M. Wt: 170.25 g/mol
InChI Key: XFKCBMHHCWKGMQ-UHFFFAOYSA-N
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Description

5-tert-Butyloxepan-2-one: is an organic compound with the molecular formula C10H18O2 . It is a member of the oxepanone family, characterized by a seven-membered ring containing an oxygen atom and a ketone functional group. The tert-butyl group attached to the ring provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyloxepan-2-one typically involves the ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone in the presence of a Lewis acid promoter such as boron trifluoride diethyl etherate (BF3.OEt2). This reaction results in the formation of the desired lactam with high enantiopurity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxepanones depending on the reagents used.

Scientific Research Applications

5-tert-Butyloxepan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other materials due to its unique structural properties

Mechanism of Action

The mechanism of action of 5-tert-butyloxepan-2-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and reactivity. The ketone functional group can participate in nucleophilic addition reactions, while the oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 5-tert-Butyl-2-oxepanone
  • 5-tert-Butyl-2-oxepanone
  • 5-tert-Butyl-2-oxepanone

Comparison: 5-tert-Butyloxepan-2-one is unique due to its specific structural features, such as the tert-butyl group and the seven-membered ring containing an oxygen atom. These features provide distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group also influences the compound’s steric and electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

34680-83-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-tert-butyloxepan-2-one

InChI

InChI=1S/C10H18O2/c1-10(2,3)8-4-5-9(11)12-7-6-8/h8H,4-7H2,1-3H3

InChI Key

XFKCBMHHCWKGMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)OCC1

Purity

95

Origin of Product

United States

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